4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole

Description

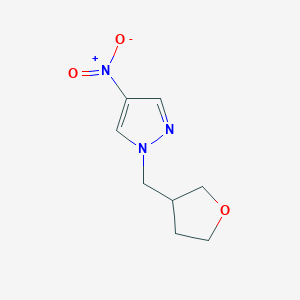

4-Nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole is a nitro-substituted pyrazole derivative with a tetrahydrofuran (THF)-based substituent at the 1-position of the pyrazole ring. The nitro group at position 4 confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The THF-3-ylmethyl moiety enhances solubility in polar solvents due to its oxygen-containing heterocyclic structure, making it distinct from alkyl or aryl-substituted analogs.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-(oxolan-3-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-11(13)8-3-9-10(5-8)4-7-1-2-14-6-7/h3,5,7H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVYVSDXZYGHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole typically involves the reaction of 1,1-bis(methylthio)-2-nitroethylene with N’-((tetrahydrofuran-3-yl)methyl)ethane-1,2-diamine in ethanol under reflux conditions at 80-90°C for 8 hours, followed by cooling to room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical and Spectroscopic Properties

Reactivity and Functionalization

- Nitro Group: The nitro group at C-4 directs electrophilic substitution to C-3/C-5 positions. In , a 5-amino-1-(4-nitrophenyl)pyrazole derivative exhibited antifungal activity, highlighting the nitro group’s role in bioactivity .

- THF Substituent : The THF-3-ylmethyl group’s ether oxygen may participate in hydrogen bonding, influencing crystallization (e.g., THP analog in crystallized efficiently) .

Biological Activity

4-Nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 197.19 g/mol

- CAS Number : 1172048-85-9

The presence of a nitro group and a tetrahydrofuran moiety contributes to its distinct chemical and biological properties, making it a valuable candidate for research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. This dual interaction mechanism may lead to modulation of critical biochemical pathways, particularly in cancer and microbial resistance contexts.

Anticancer Activity

Research has indicated that compounds containing pyrazole rings exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the activity of certain kinases implicated in tumor growth.

Antimicrobial Properties

This compound has been explored for its antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness as an antimicrobial agent.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydrofuran Moiety : This can be achieved through cyclization reactions involving dihydroxy compounds.

- Introduction of Pyrazole Ring : The pyrazole ring is formed via condensation reactions between hydrazines and 1,3-diketones.

- Nitration : The nitro group is introduced using nitrating agents such as nitric acid.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of 4-nitro derivatives in vitro against various cancer cell lines. Results showed that the compound exhibited significant cytotoxic effects, with IC values ranging from 10 µM to 30 µM depending on the cell line tested.

| Cell Line | IC (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria. The compound displayed notable activity, particularly against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Applications in Research

This compound serves as a versatile building block in medicinal chemistry for developing new therapeutic agents. Its unique properties allow it to be utilized in:

- Medicinal Chemistry : As a precursor for synthesizing novel anticancer or antimicrobial agents.

- Organic Synthesis : In the preparation of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, and describe using THF/water solvent systems (1:1), copper sulfate (0.2 equiv), and sodium ascorbate (1.0 equiv) at 50°C for 16 hours, yielding 61–89% after column chromatography . Key variables include solvent polarity (THF enhances solubility of intermediates) and catalyst loading (excess Cu may lead to side reactions). Purification via silica gel chromatography with gradients of ethyl acetate/cyclohexane is standard .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Resolve substituent positions on the pyrazole ring (e.g., nitro group at C4, THF-methyl at N1) .

- X-ray crystallography : Provides absolute configuration; highlights similar pyrazole derivatives analyzed via single-crystal diffraction to confirm tautomeric forms .

- HRMS : Validates molecular formula (e.g., C9H12N3O3 for the target compound) .

Q. What are the primary chemical reactions involving the nitro and tetrahydrofuran-methyl groups?

- Methodology :

- Nitro group : Participates in reduction (e.g., catalytic hydrogenation to amine) or nucleophilic aromatic substitution (e.g., with thiols or amines) .

- THF-methyl group : The ether oxygen can act as a hydrogen-bond acceptor, influencing solubility. The methyl group may undergo oxidation (e.g., KMnO4 to carboxylic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in CuAAC-based synthesis?

- Methodology :

- Solvent screening : Test DMF or acetone/water mixtures to improve azide-alkyne coupling efficiency .

- Catalyst alternatives : Replace CuSO4 with CuI or ligand-accelerated systems (e.g., TBTA ligands) to reduce byproducts .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., slow alkyne activation) .

Q. What computational tools can predict the electronic effects of substituents on pyrazole reactivity?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model charge distribution (e.g., nitro group’s electron-withdrawing effect on ring electrophilicity) .

- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes inhibited by pyrazole derivatives) .

Q. How to resolve contradictions in reported biological activity data for similar pyrazole derivatives?

- Methodology :

- Meta-analysis : Compare IC50 values across studies (e.g., vs. 17) while controlling for assay conditions (pH, cell lines) .

- SAR studies : Systematically modify substituents (e.g., replace nitro with cyano) to isolate activity contributors .

Q. What strategies improve regioselectivity in functionalizing the pyrazole ring?

- Methodology :

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attack to C3 or C5 positions .

- Microwave-assisted synthesis : Enhance reaction specificity via rapid, controlled heating (e.g., 100°C, 30 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.